Org 27569 (CAS: 868273-06-7) is a highly specialized indole-2-carboxamide negative allosteric modulator (NAM) of the cannabinoid type 1 (CB1) receptor, strictly differentiated from classical orthosteric ligands [1]. By binding to an extrahelical cholesterol-interaction site, it produces a distinct pharmacological profile: it enhances the binding affinity of orthosteric agonists while insurmountably blocking their G-protein-mediated signaling [2]. For procurement and assay design, Org 27569 is selected over standard antagonists for its ability to stabilize intermediate receptor conformations, isolate β-arrestin-biased signaling pathways, and prevent agonist-induced receptor internalization, making it an indispensable tool for advanced GPCR screening and structural biology workflows [REFS-1, REFS-2].
Substituting Org 27569 with orthosteric inverse agonists like Rimonabant (SR141716A) or alternative allosteric modulators like PSNCBAM-1 fundamentally alters assay outcomes and structural stabilization [1]. Rimonabant competitively displaces agonists and induces inverse agonism, which disrupts basal endocannabinoid tone and fails to stabilize the agonist-bound receptor state required for specific structural biology workflows. Meanwhile, PSNCBAM-1 exhibits different probe-dependence, lower potency in specific cAMP disinhibition kinetics, and distinct structural interactions [2]. Furthermore, generic substitution fails to replicate Org 27569's specific capacity to independently drive β-arrestin-1-mediated ERK1/2 phosphorylation without G-protein coupling, rendering alternatives unsuitable for biased signaling isolation or precise temporal dynamic studies [REFS-1, REFS-2].
In equilibrium binding assays, Org 27569 significantly enhances the binding affinity of the orthosteric agonist [3H]CP 55,940, in direct contrast to the orthosteric inverse agonist Rimonabant [1]. While Rimonabant competitively displaces the agonist, Org 27569 increases the maximum specific binding of [3H]CP 55,940 by stabilizing an intermediate receptor state, demonstrating positive binding cooperativity [1].
| Evidence Dimension | Effect on [3H]CP 55,940 binding affinity and occupancy |
| Target Compound Data | Increases agonist binding (positive cooperativity) |
| Comparator Or Baseline | Rimonabant / SR141716A (Decreases agonist binding, competitive displacement) |
| Quantified Difference | Divergent modulation of orthosteric agonist occupancy (positive allosteric modulation vs negative competitive displacement) |
| Conditions | Mouse brain membranes or hCB1-CHO cells, radioligand binding assay |
Enables researchers to lock the CB1 receptor in an agonist-bound state without triggering downstream G-protein activation, a critical requirement for structural biology and complex pharmacological modeling.
Org 27569 serves as a critical workflow stabilizer in live-cell assays by preventing the rapid receptor internalization typically induced by high-efficacy agonists [1]. When co-administered at 10 μM, Org 27569 completely blocks the internalization of hCB1 receptors stimulated by 1 μM CP 55,940 across a 120-minute timeframe, maintaining a stable surface receptor population [1].
| Evidence Dimension | CB1 receptor surface expression over time |
| Target Compound Data | Maintains surface expression, blocks internalization at 20-120 min |
| Comparator Or Baseline | CP 55,940 alone (Rapid and significant receptor internalization) |
| Quantified Difference | Complete prevention of agonist-induced internalization across a 2-hour window |
| Conditions | hCB1 HEK293 cells, 10 μM Org 27569, 120-minute incubation |
Ensures assay reproducibility and stable signal acquisition during prolonged cell-based screening by preventing target depletion from the cell membrane.
Org 27569 provides a highly specific mechanism to isolate β-arrestin-mediated signaling from classical G-protein pathways [1]. While it insurmountably antagonizes CP 55,940-stimulated [35S]GTPγS binding (G-protein activation), Org 27569 independently stimulates ERK1/2 phosphorylation via a β-arrestin-1 pathway that is insensitive to pertussis toxin (PTX), a profile not shared by classical orthosteric antagonists[1].
| Evidence Dimension | G-protein vs β-arrestin pathway activation |
| Target Compound Data | Inhibits GTPγS, stimulates PTX-insensitive ERK1/2 phosphorylation |
| Comparator Or Baseline | Classical orthosteric antagonists (Inhibit both G-protein and β-arrestin pathways) |
| Quantified Difference | Selective activation of β-arrestin-1 over G-protein coupling |
| Conditions | HEK293 cells expressing CB1, PTX treatment, ERK1/2 phosphorylation assay |
Procurement of this specific modulator is mandatory for isolating and quantifying β-arrestin-biased signaling cascades without G-protein interference.
The processability and assay reliability of Org 27569 are highly dependent on solvent quality . While it achieves a high solubility of up to 82 mg/mL (approx. 200 mM) in anhydrous DMSO, the introduction of moisture rapidly degrades its solubility limit . Standard aqueous buffers or moisture-contaminated DMSO result in precipitation, fundamentally altering effective dosing concentrations.
| Evidence Dimension | Maximum solubility limit |
| Target Compound Data | Up to 82 mg/mL (in anhydrous DMSO) |
| Comparator Or Baseline | Insoluble / significant precipitation (in moisture-contaminated DMSO or water) |
| Quantified Difference | >80 mg/mL drop in solubility upon moisture contamination |
| Conditions | In vitro stock solution preparation at room temperature |
Dictates strict procurement and handling protocols, requiring anhydrous DMSO and moisture-free aliquoting to ensure reproducible high-throughput screening results.
Org 27569 is the right choice when researchers need to stabilize the CB1 receptor in an intermediate, agonist-bound state that lacks G-protein coupling. This specific stabilization facilitates precise X-ray crystallography and cryo-EM workflows that fail when using classical orthosteric antagonists [1].
This compound is essential for cellular screening workflows designed to isolate β-arrestin-1-mediated ERK1/2 phosphorylation from classical G-protein signaling. It allows for the precise deconvolution of pathway-specific responses without orthosteric interference [2].
Org 27569 is the preferred reagent for extended kinetic assays and live-cell imaging where agonist-induced CB1 internalization must be blocked. It maintains stable surface receptor populations, preventing the confounding variable of target depletion over multi-hour observation windows[3].